molecular formula C18H17N3O6S B2569585 1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 880807-69-2

1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2569585
CAS No.: 880807-69-2
M. Wt: 403.41
InChI Key: KYJIKTKWAURKAV-UHFFFAOYSA-N
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Description

Product Overview 1-(3-Methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex synthetic organic compound supplied with a high purity level of 95% and above . This molecule is characterized by its unique heterocyclic structure, which incorporates both an imidazolidine core and a tetrahydrothiophene (thieno) group, classified as a hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione derivative . It is identified by CAS Number 880807-69-2 and has the molecular formula C18H17N3O6S, corresponding to a molecular weight of 403.41 g/mol . Research Applications and Value This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal and chemical research. The imidazolidine scaffold is a key component in the development of bioactive compounds and has been associated with a range of pharmacological activities in research settings, including anticonvulsant and anti-parasitic properties . The specific structural features of this molecule—including the 3-methoxyphenyl and 3-nitrophenyl substituents on the nitrogen atoms of the imidazolidine ring—make it a valuable intermediate or scaffold for structure-activity relationship (SAR) studies in drug discovery . Its primary utility lies in non-human research, serving as a crucial building block in organic synthesis, pharmaceutical development, and as a screening compound in the discovery of new therapeutic agents . Notice for Users This product is intended for research use only and is not intended for human therapeutic use, diagnostic use, or any other personal applications. Researchers handling this compound should utilize appropriate safety protocols.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-15-7-3-5-13(9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-4-2-6-14(8-12)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJIKTKWAURKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thieno[3,4-d]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl and Nitrophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Final Cyclization and Oxidation: The final steps may involve cyclization to form the hexahydro structure and oxidation to achieve the trione functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of additional carbonyl-containing compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s structural analogs can be categorized based on core modifications and substituent variations:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Features
Target Compound Thienoimidazole trione 3-Methoxyphenyl 3-Nitrophenyl Hexahydro core; electron-donating and -withdrawing substituents
1-(3,5-Dimethylphenyl)-3-[(3-Nitrophenyl)Methyl]-Hexahydro-1H-5λ⁶-Thieno[3,4-d]Imidazole-2,5,5-Trione Thienoimidazole trione 3,5-Dimethylphenyl 3-Nitrobenzyl Increased steric bulk at Position 1; nitrobenzyl enhances lipophilicity
4,5-Diphenyl-2-(2-(Trifluoromethyl)Phenyl)-1H-Imidazole Simple imidazole - 2-(Trifluoromethyl)phenyl Aromatic core; trifluoromethyl group improves metabolic stability
1-(Naphthalen-2-Yl)-2,4,5-Triphenyl-1H-Imidazole Tetra-substituted imidazole Naphthyl 2,4,5-Triphenyl Extended aromaticity; naphthyl group may enhance π-π stacking

Electronic and Steric Effects

  • Target Compound vs. 1-(3,5-Dimethylphenyl) Analog : The 3-methoxyphenyl group in the target compound offers resonance stabilization, whereas the 3,5-dimethylphenyl substituent in the analog introduces steric hindrance. The nitrobenzyl group in the analog may increase membrane permeability compared to the target’s nitroaryl group .
  • Comparison with Trifluoromethyl-Substituted Imidazole : The trifluoromethyl group’s strong electron-withdrawing nature parallels the nitro group in the target compound, but its lipophilicity and resistance to oxidation differ, impacting drug-likeness .

Research Findings and Hypothesized Properties

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility, but the methoxy substituent may counterbalance this via polarity.
  • Thermal Stability : The hexahydro core likely increases thermal stability compared to unsaturated imidazoles .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O5_{5}S
  • Molecular Weight : 356.38 g/mol

The compound features a thieno-imidazole core with methoxy and nitro substituents that may influence its biological activity.

Research indicates that compounds similar to imidazoles often exhibit their biological effects through interactions with various enzymes and receptors. For instance, imidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins crucial for cell growth and survival. This inhibition can lead to reduced tumor growth in cancer models .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated the ability to reverse phenotypic changes in cancer cells, indicating a potential role in cancer therapy. For example, certain imidazole derivatives have been effective against melanoma cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vivo Studies

In vivo studies on related compounds have shown promising results. For instance, imidazole derivatives were tested on various mouse models with transplanted tumors, revealing significant reductions in tumor size and improved survival rates compared to control groups . These findings suggest that the compound could be further explored for its therapeutic potential in oncology.

Study 1: Antitumor Efficacy

A study investigated the effects of a structurally similar imidazole compound on B16 melanoma cells in C57BL/6 mice. The compound demonstrated an IC50_{50} value of 24 nM against farnesyltransferase, leading to an 85% reduction in tumor growth at a concentration of 1.25 µM .

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which imidazole derivatives induce apoptosis in cancer cells. The study highlighted the role of oxidative stress and mitochondrial dysfunction as key pathways activated by these compounds, leading to programmed cell death .

Summary of Biological Activities

Activity Description Reference
Farnesyltransferase InhibitionPotent inhibitor leading to reduced tumor growth
Antitumor ActivitySignificant reduction in tumor size in mouse models
Induction of ApoptosisActivation of oxidative stress pathways

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